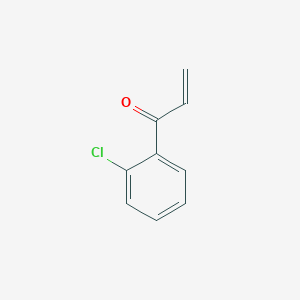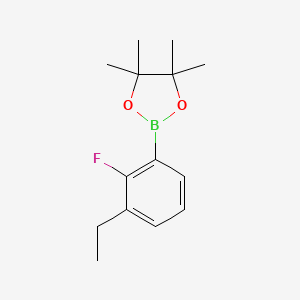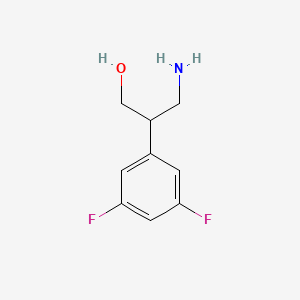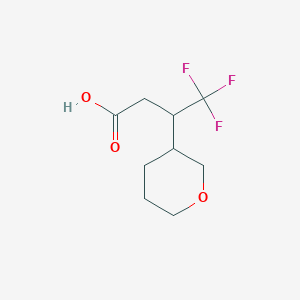
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones, followed by hydrolysis and purification steps. One common method involves the reaction of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(pyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(pyrimidin-2-yl)propanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The pyrimidine ring can also participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-hydroxypropanoic acid: Lacks the pyrimidine ring, making it less complex and with different properties.
Uniqueness
2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-hydroxy-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5(7(11)12)4-6-8-2-1-3-9-6/h1-3,5,10H,4H2,(H,11,12) |
InChI Key |
QLPVUEPIMXNSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















